molecular formula C20H26N3S+ B1224842 Azure II CAS No. 37247-10-2

Azure II

Cat. No.: B1224842
CAS No.: 37247-10-2
M. Wt: 340.5 g/mol
InChI Key: JXBCJUPBVRELNY-UHFFFAOYSA-N
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Description

Azure II is a synthetic dye primarily used in microscopy for staining biological specimens. It is a mixture of equal parts of methylene blue and Azure B, both of which are basic coal tar dyes. This compound is particularly effective in staining blood elements and is a key component in Giemsa staining solutions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Azure II plays a significant role in biochemical reactions, particularly in staining procedures. It interacts with a variety of biomolecules, including nucleic acids, proteins, and lipids. The dye binds to the negatively charged phosphate groups of nucleic acids, allowing for the visualization of nuclei and other cellular structures. This compound also interacts with proteins, particularly those with basic amino acid residues, through electrostatic interactions. Additionally, it can bind to lipids, aiding in the staining of cellular membranes and lipid droplets .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye can penetrate cell membranes and bind to intracellular components, leading to changes in cellular activities. For instance, this compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye binds to nucleic acids through electrostatic interactions with the phosphate backbone, allowing for the visualization of DNA and RNA. This compound also interacts with proteins, particularly those with basic amino acid residues, through similar electrostatic interactions. Additionally, the dye can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, affecting cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the dye can influence its staining properties and long-term effects on cellular function. This compound is generally stable at room temperature, but prolonged exposure to light and air can lead to degradation. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell morphology and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can be toxic and lead to adverse effects such as cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired staining effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic processes. For example, this compound has been shown to inhibit the activity of certain dehydrogenases, affecting the production of metabolic intermediates. Additionally, the dye can interact with cofactors such as NADH and FADH2, influencing cellular respiration and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The dye can enter cells through passive diffusion and is distributed to different cellular compartments. This compound interacts with transporters and binding proteins, which facilitate its movement within the cell. The dye can accumulate in certain cellular structures, such as the nucleus and mitochondria, where it exerts its staining effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The dye is primarily localized in the nucleus, where it binds to nucleic acids and stains the DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it interacts with proteins and lipids. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the dye to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azure II is prepared by mixing equal parts of methylene blue and Azure B. Both of these dyes are synthesized through complex chemical processes involving the oxidation of dimethylaminophenothiazine derivatives. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, this compound is produced by combining methylene blue and Azure B in precise ratios. The mixture is then purified through crystallization and filtration processes to remove any impurities. The final product is dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Azure II undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azure II has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methylene Blue: A component of Azure II, used independently for similar staining purposes.

    Azure B: Another component of this compound, also used in microscopy.

    Eosin Y: Often used in combination with this compound for differential staining.

Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with eosin, resulting in enhanced staining properties. This makes it particularly effective for hematological applications, where precise differentiation of cellular components is crucial .

Properties

IUPAC Name

[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBCJUPBVRELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206805
Record name 3,7-Bis(diethylamino)phenothiazin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37247-10-2, 58083-81-1
Record name Azure II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Bis(diethylamino)phenothiazin-5-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058083811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Bis(diethylamino)phenothiazin-5-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-BIS(DIETHYLAMINO)PHENOTHIAZIN-5-IUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI1MQT4UOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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